molecular formula C13H11ClN2O3 B2997160 (5'-chloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile CAS No. 883639-38-1

(5'-chloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile

Cat. No.: B2997160
CAS No.: 883639-38-1
M. Wt: 278.69
InChI Key: KVOPUQZNEYKNGD-UHFFFAOYSA-N
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Description

(5'-Chloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile (CAS 883639-38-1) is a spirocyclic indolinone derivative of significant interest in medicinal chemistry research. This compound, with the molecular formula C13H11ClN2O3 and a molecular weight of 278.69, belongs to a class of structures known for their biological activity. Spirooxindole derivatives, particularly those incorporating a 1,3-dioxane ring and a chloro substituent, have been identified as significant anticonvulsant agents in scientific literature . The crystal structure of closely related analogs reveals that the indolinone system is essentially planar, which may contribute to its interaction with biological targets . The molecule's core structure is stabilized by a network of intermolecular hydrogen bonds . The presence of the acetonitrile group (-CH2CN) attached to the nitrogen of the oxoindole ring offers a versatile handle for further chemical modification, making it a valuable building block in organic synthesis . This product is intended for research purposes only, specifically for use in pharmaceutical development and biological screening. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

2-(5'-chloro-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c14-9-2-3-11-10(8-9)13(18-6-1-7-19-13)12(17)16(11)5-4-15/h2-3,8H,1,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOPUQZNEYKNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC#N)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5'-chloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique spiro structure that may enhance its biological activity through interactions with various biological macromolecules. The following sections will detail its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H11ClN2O3, with a molecular weight of 278.69 g/mol. The compound is characterized by its spiro linkage between a dioxane ring and an indole moiety, which is crucial for its biological activity.

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Initial Preparation : Start with the indole derivative.
  • Spirocyclization : Introduce the dioxane ring.
  • Substitution Reactions : Add chloro and acetonitrile groups.

Optimizing reaction conditions such as temperature and solvent choice is essential for achieving high yields and purity. Purification methods like chromatography are often employed to isolate the final product effectively.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The spiro structure enhances the compound's binding affinity and specificity towards these targets, which may modulate various biological pathways.

Interactions with Biological Macromolecules

Research indicates that compounds with similar spiro structures can effectively interact with proteins involved in disease processes. For instance, studies have shown that spiro compounds can inhibit key enzymes or receptors linked to inflammation and cancer progression.

In Vitro Studies

Current studies have evaluated the anti-inflammatory and anticancer activities of this compound. For example:

  • Anti-inflammatory Activity : Compounds exhibiting similar structural features have shown IC50 values in the range of 4.8 to 30.1 µM against inflammatory markers like NF-κB/AP-1 .
  • Anticancer Activity : Preliminary tests suggest potential cytotoxic effects against various cancer cell lines, warranting further investigation into its selectivity and efficacy.

Case Studies

Several case studies have documented the biological activity of related compounds:

  • A study on pyrazoloquinazolines demonstrated significant anti-inflammatory effects at low concentrations (IC50 < 50 µM), supporting the hypothesis that structural modifications can enhance biological potency .
  • Another investigation into pyrrolyl diketo acid derivatives showed promising results as dual inhibitors against HIV-1 enzymes, indicating that similar spiro compounds might also exhibit antiviral properties .

Data Table: Summary of Biological Activities

CompoundActivity TypeIC50 Value (µM)Reference
PyrazoloquinazolinesAnti-inflammatory4.8 - 30.1
Pyrrolyl Diketo AcidsHIV-1 Inhibition19 nM
(5'-chloro-2'-oxospiro...)Anticancer PotentialTBD

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

Spiro vs. Non-Spiro Indole Derivatives
  • Target Compound: The spiro[1,3-dioxane-2,3'-indol] system confers steric constraints and planar chirality, which may improve metabolic stability compared to non-spiro analogs .
  • [5-Chloro-3-(nitromethyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetonitrile (Compound 36, ): Lacks the spiro ring, resulting in greater conformational flexibility.
Ring System Modifications
  • Spiro[1,3-dioxolane-2,3'-indoline] Derivatives () : Replace the 1,3-dioxane ring with a smaller 1,3-dioxolane ring. This reduces ring strain but may decrease steric bulk, affecting target binding .
  • 2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile () : Features a chromene-oxadiazole scaffold instead of indole-dioxane. The oxadiazole enhances π-π stacking capabilities, while the chromene ring offers distinct photophysical properties .

Substituent Effects

Compound Substituent(s) Key Functional Impact
Target Compound 5'-Cl, 1'-acetonitrile Enhanced electrophilicity and H-bonding
4a () 5-Cl (thiazole derivative) Lower melting point (119–120°C)
4b () 2-Cl (thiazole derivative) Reduced yield (73% vs. 95% for target)
Compound 7h () 4-hydroxy-3-methoxystyryl Increased antioxidant activity
  • Chloro Position : 5'-Cl in the target compound may improve hydrophobic interactions in enzyme pockets compared to 2-Cl derivatives .
  • Acetonitrile vs.

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

  • Target Compound : Expected m.p. >150°C (based on rigidity of spiro system; cf. 147–148°C for 4c in ) .
  • Compound 13 () : Brown crystals with m.p. 119–120°C; lower rigidity due to oxadiazole-thiolane structure .

Spectroscopic Data

Compound IR (C≡N stretch, cm⁻¹) ¹H-NMR (Key Shifts)
Target Compound ~2214 (predicted) δ 3.2–3.5 (CH2CN)
Compound 13 () 2214 δ 10.00 (NH), 7.43–7.95 (Ar-H)
Compound 36 () 2214 δ 11.1 (NH), 5.31 (CH2NO2)
  • Consistency : The nitrile stretch at ~2214 cm⁻¹ is conserved across analogs, confirming its electronic stability .

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